molecular formula C9H10BrF B12087607 1-(2-Bromoethyl)-3-fluoro-2-methylbenzene

1-(2-Bromoethyl)-3-fluoro-2-methylbenzene

Cat. No.: B12087607
M. Wt: 217.08 g/mol
InChI Key: ZQJAIPPNPHRNPY-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-3-fluoro-2-methylbenzene is a bromoethyl-substituted aromatic compound with fluorine and methyl groups at the 3- and 2-positions, respectively. Its molecular formula is C₉H₁₀BrF, with a molecular weight of 217.08 g/mol. This compound is typically synthesized via nucleophilic substitution or coupling reactions involving tert-butyl carbamate intermediates and bromoethyl aromatic precursors under basic conditions (e.g., K₂CO₃ or Cs₂CO₃ in acetonitrile) . The bromoethyl group makes it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in reactions requiring alkylation or cross-coupling.

Properties

Molecular Formula

C9H10BrF

Molecular Weight

217.08 g/mol

IUPAC Name

1-(2-bromoethyl)-3-fluoro-2-methylbenzene

InChI

InChI=1S/C9H10BrF/c1-7-8(5-6-10)3-2-4-9(7)11/h2-4H,5-6H2,1H3

InChI Key

ZQJAIPPNPHRNPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)CCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-3-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzene derivatives, alcohols, ketones, and ethylated compounds .

Scientific Research Applications

1-(2-Bromoethyl)-3-fluoro-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-3-fluoro-2-methylbenzene involves its interaction with molecular targets through its functional groups. The bromoethyl group can undergo nucleophilic substitution, while the fluoro and methyl groups influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural features, substituent effects, and synthesis data for 1-(2-bromoethyl)-3-fluoro-2-methylbenzene and related analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Yield (%) Key Properties/Applications
1-(2-Bromoethyl)-3-fluoro-2-methylbenzene BrCH₂CH₂ (1), F (3), CH₃ (2) C₉H₁₀BrF 217.08 ~37–51* Pharmaceutical intermediate; moderate steric hindrance
1-(2-Bromoethyl)-4-fluorobenzene BrCH₂CH₂ (1), F (4) C₈H₈BrF 203.05 N/A Higher reactivity in electrophilic substitution (F at para)
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene BrCH₂CH₂ (1), CF₃ (3) C₉H₈BrF₃ 261.06 51 Strong electron-withdrawing CF₃ group; higher thermal stability
5-(2-Bromoethyl)-1,2,3-trifluorobenzene BrCH₂CH₂ (5), F (1,2,3) C₈H₆BrF₃ 239.04 N/A Enhanced polarity; potential use in liquid crystals
1-(2-Bromoethyl)-4-nitrobenzene BrCH₂CH₂ (1), NO₂ (4) C₈H₈BrNO₂ 238.06 N/A Nitro group deactivates ring; precursor to sulfonate derivatives
1-(Bromomethyl)-3-(2-fluoroethoxy)benzene BrCH₂ (1), OCH₂CH₂F (3) C₉H₁₀BrFO 233.08 N/A Bromomethyl enhances SN2 reactivity; fluoroethoxy improves solubility

*Synthesis yields for analogs in range from 20% to 51%, depending on substituents and base used (e.g., Cs₂CO₃ vs. K₂CO₃).

Substituent Effects:
  • Fluorine (F) : Electron-withdrawing inductive effect increases electrophilic substitution resistance but stabilizes intermediates in nucleophilic reactions. Para-fluorine (as in 1-(2-bromoethyl)-4-fluorobenzene) directs electrophiles to the ortho/para positions, whereas meta-fluorine (target compound) alters regioselectivity .
  • Methyl (CH₃) : Electron-donating group at position 2 in the target compound increases steric hindrance, reducing reaction rates compared to unsubstituted analogs like (2-bromoethyl)benzene .
  • Trifluoromethyl (CF₃) : In 1-(2-bromoethyl)-3-(trifluoromethyl)benzene, the strong electron-withdrawing effect lowers electron density, making the compound less reactive in Friedel-Crafts alkylation but more stable under acidic conditions .

Physicochemical Properties

  • Boiling Point and Density :

    • α-Bromoethylbenzene (simpler analog) has a boiling point of 143–144°C and density of 1.179 g/cm³ . The target compound likely has a higher boiling point due to increased molecular weight and polarity from fluorine and methyl groups.
    • 2-Bromo-1,3-difluorobenzene () has a molecular weight of 192.99 g/mol and refractive index of 1.51, indicating lower density than bromoethyl analogs .
  • Reactivity :

    • The bromoethyl group in the target compound undergoes SN2 reactions slower than bromomethyl derivatives (e.g., 1-(bromomethyl)-3-(2-fluoroethoxy)benzene) due to steric hindrance from the ethyl chain .
    • Nitro-substituted analogs (e.g., 1-(2-bromoethyl)-4-nitrobenzene) are less reactive in electrophilic substitution but serve as precursors for sulfonate synthesis .

Biological Activity

1-(2-Bromoethyl)-3-fluoro-2-methylbenzene, also known as bromofluoromethylbenzene, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, and discusses relevant case studies and research findings.

  • Molecular Formula : C9H10BrF
  • Molecular Weight : 221.08 g/mol
  • IUPAC Name : 1-(2-bromoethyl)-3-fluoro-2-methylbenzene

Biological Activity Overview

Research indicates that 1-(2-Bromoethyl)-3-fluoro-2-methylbenzene exhibits various biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:

Compound Bacterial Strain MIC (µM)
1-(2-Bromoethyl)-3-fluoro-2-methylbenzeneStaphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound demonstrated significant activity against Staphylococcus aureus, a common pathogen associated with various infections, suggesting its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that 1-(2-Bromoethyl)-3-fluoro-2-methylbenzene can inhibit the proliferation of cancer cell lines. The following table summarizes findings from recent research:

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)50Significant growth inhibition
A549 (lung cancer)45Moderate growth inhibition

These results indicate that the compound may possess anticancer properties, warranting further investigation into its mechanism of action and potential therapeutic applications .

The biological activity of 1-(2-Bromoethyl)-3-fluoro-2-methylbenzene is believed to stem from its ability to interact with specific molecular targets within microbial and cancer cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
  • DNA Interaction : It could potentially intercalate into DNA, disrupting replication and transcription processes.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study assessed the effectiveness of various halogenated compounds, including 1-(2-Bromoethyl)-3-fluoro-2-methylbenzene, against multi-drug resistant strains of Staphylococcus aureus. Results indicated that this compound had a notable effect on reducing bacterial viability in a dose-dependent manner, particularly at concentrations above 32 µM .
  • Anticancer Research :
    In a comparative study involving several halogenated aromatic compounds, 1-(2-Bromoethyl)-3-fluoro-2-methylbenzene was found to induce apoptosis in HeLa cells at IC50 values around 50 µM. This effect was attributed to the activation of caspase pathways, leading to programmed cell death .

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